4-(3-Bromophenyl)pyrrolidin-3-amine
Description
4-(3-Bromophenyl)pyrrolidin-3-amine is a pyrrolidine derivative featuring a brominated phenyl substituent at the 4-position and a primary amine at the 3-position of the pyrrolidine ring. This compound is of interest in medicinal chemistry due to its structural flexibility, which allows for diverse interactions with biological targets. The bromophenyl group enhances lipophilicity and may influence binding affinity through hydrophobic and halogen-bonding interactions .
Properties
Molecular Formula |
C10H13BrN2 |
|---|---|
Molecular Weight |
241.13 g/mol |
IUPAC Name |
4-(3-bromophenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C10H13BrN2/c11-8-3-1-2-7(4-8)9-5-13-6-10(9)12/h1-4,9-10,13H,5-6,12H2 |
InChI Key |
PVRUXOBLYRYVMC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)N)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)pyrrolidin-3-amine typically involves the formation of the pyrrolidine ring followed by the introduction of the bromophenyl group. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-bromobenzaldehyde with an amine and a suitable cyclizing agent can yield the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-(3-Bromophenyl)pyrrolidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The bromophenyl group can enhance binding affinity and selectivity towards certain targets. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrimidine and Pyrazolo Core Derivatives
4-(3-Bromophenyl)-6-(pyridin-3-yl)pyrimidin-2-amine
- Structure : Pyrimidine core with bromophenyl and pyridinyl substituents.
- Key Data :
- HRMS: m/z 279.1243 (C₁₆H₁₅N₄O⁺) .
- IR: NH stretches at 3431, 3304 cm⁻¹; aromatic C=C at 1564 cm⁻¹ .
- Comparison : The pyrimidine core increases aromaticity and planarity compared to the flexible pyrrolidine ring in the target compound. This may enhance π-π stacking but reduce conformational adaptability in binding pockets.
1-(3-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Structure: Pyrazolopyrimidine core with bromo- and chlorophenyl groups. Key Data: CAS RN 1380088-13-0; MDL MFCD26960835 . The fused pyrazolopyrimidine system may improve metabolic stability but reduce solubility.
Pyrrolidine and Amine Derivatives
rac-(3R,4S)-4-(2,2-dimethylpropyl)-1-[5-(propan-2-yloxy)pyrazine-2-carbonyl]pyrrolidin-3-amine hydrochloride
- Structure : Pyrrolidine with pyrazine and bulky substituents.
- Key Data : Molecular weight 344.89; CAS EN300-26676565 .
- Comparison : The pyrazine carbonyl group increases hydrogen-bonding capacity, while the dimethylpropyl substituent enhances lipophilicity. This contrasts with the simpler bromophenyl group in the target compound, which balances hydrophobicity and steric demands.
[3-(4-Bromophenyl)-3-(pyridin-2-yl)propyl]dimethylamine
- Structure : Propyl linker with dimethylamine and bromophenyl-pyridinyl groups.
- Key Data : CAS 58581-89-8; molecular formula C₁₅H₁₈BrN₃ .
- Comparison : The tertiary dimethylamine group increases basicity (pKa ~9–10) compared to the primary amine in the target compound (pKa ~8–9), affecting ionization and membrane permeability.
Spectroscopic and Computational Insights
- NMR Shifts :
- Docking Studies: Methylamino-substituted pyrido[3,4-d]pyrimidines (e.g., ) show inhibitory activity correlated with electron-withdrawing groups. The pyrrolidine ring in the target compound may favor interactions with polar enzyme pockets due to its amine group.
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